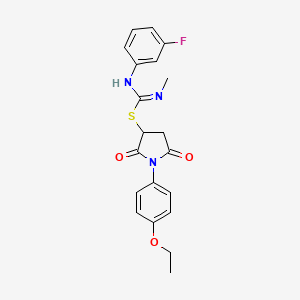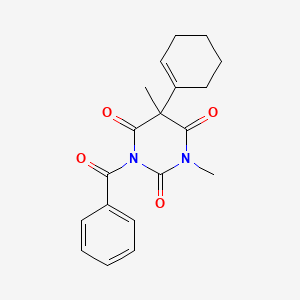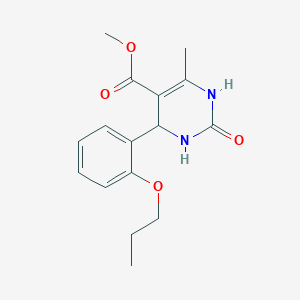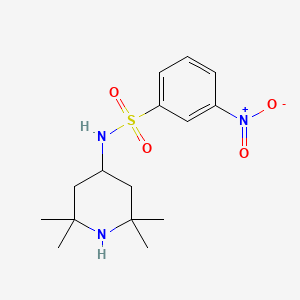
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CNMNPC, is a compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by modulating various signaling pathways. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits various biochemical and physiological effects. For example, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Furthermore, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for further development. However, one of the limitations of using 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for research on 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One of the potential directions is to further investigate its potential as an anticancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. Furthermore, studies are needed to investigate the potential of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide as an anti-inflammatory agent in vivo. Finally, future studies should focus on improving the solubility and bioavailability of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide to enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, and ethyl cyanoacetate in the presence of hydrazine hydrate and acetic acid. The resulting product is then treated with 4-chloro-3-nitrophenyl isocyanate to obtain 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research. One of the significant areas of research is its potential as an anticancer agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-N-(4-methoxyphenyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-29-17-8-6-15(7-9-17)22-20(26)18-13-24(11-3-10-21)23-19(18)14-4-2-5-16(12-14)25(27)28/h2,4-9,12-13H,3,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAYIAPNOLILBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5052658.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5052667.png)

![3-[4-(dimethylamino)phenyl]acrylaldehyde 2-quinolinylhydrazone](/img/structure/B5052675.png)


![5-(2,4-dichlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5052694.png)
![3-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B5052700.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5052703.png)
![methyl 4-[3-((2-methoxy-2-oxoethyl){[(4-methoxyphenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5052722.png)

![tert-butyl [3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5052735.png)
![9-nitro-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5052740.png)
